Methylene Blue

説明

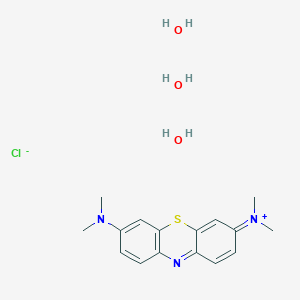

Methylene Blue trihydrate (MBT), with the chemical formula C₁₆H₁₈ClN₃S·3H₂O and CAS No. 7220-79-3, is a phenothiazine derivative widely used as a redox indicator, biological stain, and therapeutic agent . It exhibits a dark green crystalline appearance, a melting point of 190°C, and solubility in water and ethanol . MBT’s planar structure enables strong intermolecular interactions (e.g., π-π stacking and hydrogen bonding), which stabilize its redox-active properties .

Structure

3D Structure of Parent

特性

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKWCBBOMKCUKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150645-86-6, 39612-13-0 | |

| Record name | Poly(methylene blue) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39612-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023296 | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |

CAS No. |

61-73-4, 7220-79-3, 97130-83-1 | |

| Record name | Methylene blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE BLUE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NAP7826UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100-110 °C (decomposes) | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Formation of 2-Amino-5-Dimethylaminophenyl Thiosulfonic Acid

reacts with (0.8–5.0 moles per mole of diamine) and (0.7–2.0 moles) in aqueous (1–3 equivalents) at 0–5°C. This step generates the thiosulfonic acid intermediate (Compound III), critical for subsequent cyclization.

Indamine-Thiosulfonic Acid Synthesis

Addition of (0.7–1.5 moles) and further (1.5–4.5 moles) in (4–6 equivalents) at 0–20°C produces Compound IV.

Cyclization and Oxidation

Compound IV undergoes oxidation with (≥0.017 moles) and (0.5–1.5 moles) at 70–98°C and pH 3–6. The reaction mixture is clarified, pH-adjusted to 5.2–5.5, and cooled to 5–8°C to precipitate this compound trihydrate.

Table 1: Reaction Conditions for Manganese Dioxide–Copper Sulfate Method

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature (Step 1) | 0–5°C | 0°C |

| (Step 1) | 0.8–1.5 moles | 1.0 mole |

| (Step 3) | 0.1–0.3 moles | 0.2 moles |

| Yield | 15.9–17.0 g | 16.5 g |

Purification and Environmental Considerations

Challenges in Metal Contamination

Industrial processes often introduce metal impurities (e.g., chromium, iron, zinc) that compromise pharmaceutical-grade purity. EP3795565A1 highlights that traditional methods using or leave residues exceeding pharmacopeial limits. For instance, the zinc chloride double salt (Color Index No. 52015) requires extensive washing to reduce zinc content.

Improved Purification Techniques

EP3795565A1 proposes a purification protocol involving:

-

Clarification : Hot filtration (80–100°C) to remove insoluble byproducts.

-

pH Adjustment : Neutralization to pH 5–6 with sodium carbonate ().

-

Crystallization : Cooling to 5°C to precipitate high-purity this compound trihydrate.

Table 2: Metal Content Comparison Before and After Purification

| Metal | Pre-Purification (ppm) | Post-Purification (ppm) |

|---|---|---|

| Chromium | 120 | <10 |

| Iron | 85 | <5 |

| Zinc | 200 | <20 |

Industrial-Scale Optimization

Temperature and pH Control

Optimal yields are achieved by maintaining strict temperature controls:

化学反応の分析

Key Synthetic Pathways:

| Step | Reaction Description | Conditions |

|---|---|---|

| 1 | Nitrosation of dimethylaniline | 0°C–2°C, high acidity |

| 2 | Reduction to p-aminodimethylaniline | Iron powder catalyst |

| 3 | Oxidation with sodium thiosulfate | 0°C–5°C |

| 4 | Ring closure with dimethylaniline | Copper sulfate catalyst, boiling |

-

The final product is separated from iron and dichromate sludges .

-

Alternative methods include electrochemical oxidation of dimethyl-4-phenylenediamine with sulfide ions .

Redox Reactions

This compound trihydrate exhibits reversible redox activity, functioning as both an electron donor and acceptor:

Redox Mechanisms:

-

Oxidation :

Photochemical Reactions

This compound’s photosensitizing properties enable light-driven reactions:

Light-Activated Processes:

Absorption Peaks :

Incompatible Reactions and Decomposition

This compound trihydrate reacts hazardously under specific conditions:

Hazardous Reactions:

| Reactant | Conditions | Products |

|---|---|---|

| Strong oxidizers (e.g., dichromates) | High heat | |

| Alkali metal iodides | Ambient | Double salts |

| Reducing agents (e.g., Zn/H⁺) | Acidic | Reversible decolorization |

Thermal Decomposition :

Biological Redox Interactions

This compound trihydrate modulates cellular redox states:

In Vivo Effects:

| System | Reaction | Consequence |

|---|---|---|

| Erythrocytes | Oxidizes hemoglobin to methemoglobin | Dose-dependent anemia |

| Mitochondria | Bypasses complex I/III in electron transport chain | Enhances ATP synthesis |

Dose-Dependent Paradox :

-

Low doses (<2 mg/kg): Antioxidant via NADPH-quinone oxidoreductase .

-

High doses (>4 mg/kg): Pro-oxidant, inducing methemoglobinemia .

Analytical and Diagnostic Reactions

This compound’s chromogenic properties enable analytical applications:

Spectrophotometric Use:

| Parameter | Value |

|---|---|

| (visible light) | 664–668 nm |

| Molar extinction coefficient () | 95,000 L/mol·cm |

Derivatization Reactions :

Stability Profile

| Factor | Effect |

|---|---|

| pH < 4 | Forms acidic solutions |

| Light | Accelerates decomposition |

| Oxidizing environments | Rapid degradation |

科学的研究の応用

Biomedical Applications

Methylene blue trihydrate is primarily recognized for its therapeutic properties in medical settings. Below are key applications:

Treatment of Methemoglobinemia

This compound is FDA-approved for treating acquired methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues. The compound acts as a reducing agent, converting methemoglobin back to hemoglobin .

Antimicrobial Properties

MBT has been employed as a bacteriological stain and antiseptic, particularly in urinary tract infections. Its ability to inhibit bacterial growth makes it valuable in clinical settings .

Neuroprotective Effects

Recent studies indicate that MBT may have neuroprotective properties, particularly in models of brain injury. It has been shown to reduce inflammation and protect against oxidative stress by enhancing mitochondrial function in neuronal cells .

Chemical and Biological Research

This compound trihydrate serves as a crucial reagent in various chemical and biological experiments.

Staining Agent

MBT is widely used as a biological stain for nucleic acids and cellular components due to its fluorescent properties. It allows for visualization during microscopy .

Redox Indicator

In analytical chemistry, MBT functions as a redox indicator in titrations, providing visual cues during reactions involving oxidation-reduction processes .

Enzyme Inhibition Studies

This compound acts as an inhibitor of guanylate cyclase and other enzymes, which makes it useful in studying enzyme kinetics and mechanisms .

Toxicological Studies

Although this compound trihydrate has many beneficial applications, it is also important to consider its toxicological profile.

Carcinogenicity Studies

Research conducted by the National Cancer Institute indicated potential carcinogenic effects in long-term studies involving animal models. Notably, increased incidences of pancreatic lesions were observed in male rats exposed to higher doses over extended periods .

Acute Toxicity

Acute toxicity studies have shown that high doses can lead to methemoglobinemia and other hematological changes in both rats and mice .

Case Studies

Case Study 1: Neuroprotective Effects in Stroke Models

A study demonstrated that this compound administration reduced brain edema and inflammatory cytokine levels in rat models of stroke, suggesting its potential use as a neuroprotective agent following cerebral ischemia .

Case Study 2: Efficacy against Bacterial Infections

Clinical trials have shown that this compound can effectively reduce bacterial load in urinary tract infections when used as an adjunct therapy alongside standard antibiotics .

作用機序

Methylene Blue trihydrate exerts its effects through several mechanisms:

Redox Reactions: It acts as an electron donor or acceptor in redox reactions.

Inhibition of Tau Filament Formation: It inhibits the aggregation of tau proteins, which is beneficial in the treatment of neurodegenerative diseases.

Binding to Muscarinic Receptors: It binds to the M2 subtype of muscarinic receptors, exhibiting antimuscarinic effects

類似化合物との比較

(a) DNA Interaction Mechanisms

MBT intercalates into DNA base pairs, increasing inter-base distance by 2–3 Å, with preferential binding to AA-TT pairs via charge transfer (binding energy: −28.5 kcal/mol) . In contrast, Azure A exhibits weaker intercalation due to reduced π-π stacking capacity .

(b) Adsorption Efficiency

Hydroxy-ferrum cross-linked rectorite adsorbs MBT at 163.67 mg/g, outperforming activated carbon (typical capacity: ~100 mg/g) . This is attributed to MBT’s cationic nature and strong affinity for negatively charged substrates.

(c) Species-Specific Toxicity

Mice are more sensitive than rats to MBT-induced anemia, with hemoglobin dropping by 30% in mice vs. 15% in rats at 200 mg/kg doses . Splenic hematopoiesis and liver hemosiderin deposits are prominent in mice .

生物活性

Methylene Blue trihydrate (MBT), a synthetic dye and medication, has garnered attention in various biological applications due to its unique properties. This article explores the biological activity of MBT, focusing on its mechanisms of action, therapeutic uses, and associated research findings.

This compound trihydrate is a thiazine dye with the chemical formula and a molecular weight of 373.9 g/mol. It is soluble in water and alcohol but insoluble in ether . Its primary mechanisms of action include:

- Inhibition of Nitric Oxide Synthase (NOS) : MBT acts as an inhibitor of NOS, which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes .

- Antioxidant Properties : MBT has been shown to reduce oxidative stress by acting as an electron acceptor, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

- Binding to Tau Protein : In neurodegenerative diseases like Alzheimer's, MBT inhibits tau filament formation by oxidizing cysteine residues, which helps maintain tau in its monomeric form .

Biological Applications

This compound trihydrate has several notable applications in biology and medicine:

- Treatment of Methemoglobinemia : MBT is commonly used to treat methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively. It converts methemoglobin back to hemoglobin by acting as a reducing agent .

- Antimicrobial Activity : Studies have indicated that MBT exhibits antimicrobial properties against various pathogens, including bacteria and fungi .

- Staining Agent : In histology, MBT serves as a biological stain for visualizing cellular structures under a microscope .

Toxicological Studies

Research into the toxicity and carcinogenic potential of MBT has been extensive. A two-year carcinogenicity study revealed that high doses of MBT led to significant health issues in laboratory animals:

- Hematological Effects : Doses greater than 50 mg/kg resulted in methemoglobinemia and regenerative Heinz body anemia, indicating red blood cell damage .

- Tumor Development : Increased incidences of tumors were observed in male rats, including pancreatic islet tumors and malignant lymphomas in both sexes .

Summary of Toxicological Findings

| Study Duration | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| 1 Month | Rats | 0, 125, 250, 500, 1000, 2000 | Weight loss, methemoglobinemia |

| 3 Months | Rats | 0, 25, 50, 100, 200 | Anemia, spleen enlargement |

| 2 Years | Rats | 0, 5, 25, 50 | Tumor development |

| 2 Years | Mice | 0, 2.5, 12.5, 25 | Increased survival at higher doses |

Case Studies

Several case studies highlight the clinical efficacy of this compound trihydrate:

- A multicenter retrospective chart review demonstrated that all patients treated with MBT for methemoglobinemia experienced a decrease in methemoglobin levels by at least 50% within one hour post-treatment .

- In cases involving Alzheimer's disease models in mice, administration of MBT resulted in reduced insoluble tau levels and improved cognitive function .

Q & A

Q. Table 1: Hydration States and Stability Ranges of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。